molecular formula C2H8N4 B14811099 1-(Methylamino)guanidine

1-(Methylamino)guanidine

Cat. No.: B14811099
M. Wt: 88.11 g/mol
InChI Key: JUUGAGHWTZKXDQ-UHFFFAOYSA-N
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Description

1-(Methylamino)guanidine is a chemical compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methylamino)guanidine can be synthesized through several methods. One common approach involves the reaction of methylamine with cyanamide under acidic conditions. Another method includes the use of thiourea derivatives as guanidylating agents, which react with methylamine to form the desired compound. Transition-metal-catalyzed guanidine synthesis is also a viable method, involving the catalytic guanylation reaction of amines with carbodiimides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of transition-metal catalysts can enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted guanidines .

Scientific Research Applications

1-(Methylamino)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methylamino)guanidine involves its interaction with specific molecular targets and pathways. The compound can enhance the release of acetylcholine following a nerve impulse, which is crucial for its biological activities. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes, contributing to its effects on muscle function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Methylamino)guanidine include other guanidines such as:

  • N,N’-Disubstituted guanidines
  • S-Methylisothioureas
  • Cyanamides

Uniqueness

This compound is unique due to its specific structure and the presence of the methylamino group, which imparts distinct chemical and biological properties. Its high basicity and ability to form hydrogen bonds make it particularly versatile in various applications .

Properties

Molecular Formula

C2H8N4

Molecular Weight

88.11 g/mol

IUPAC Name

2-(methylamino)guanidine

InChI

InChI=1S/C2H8N4/c1-5-6-2(3)4/h5H,1H3,(H4,3,4,6)

InChI Key

JUUGAGHWTZKXDQ-UHFFFAOYSA-N

Canonical SMILES

CNN=C(N)N

Origin of Product

United States

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